3-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide
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Overview
Description
3-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Isobutyryl Group: The isobutyryl group can be introduced through acylation using isobutyryl chloride in the presence of a base such as triethylamine.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, under basic conditions.
Fluorination: The fluorine atom can be introduced using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with biological targets.
Industry: Potential use in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the sulfonamide group can mimic natural substrates or inhibitors. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide
- 3-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Uniqueness
Compared to similar compounds, 3-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide is unique due to the presence of the methoxy group and the sulfonamide moiety. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-13(2)20(24)23-9-8-14-4-5-16(10-15(14)12-23)22-28(25,26)17-6-7-19(27-3)18(21)11-17/h4-7,10-11,13,22H,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXAZEWYHQEROC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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